molecular formula C18H19ClN2O3 B3839106 N'-(4-butoxybenzoyl)-2-chlorobenzohydrazide

N'-(4-butoxybenzoyl)-2-chlorobenzohydrazide

Cat. No. B3839106
M. Wt: 346.8 g/mol
InChI Key: NLJPALZRKLBLCY-UHFFFAOYSA-N
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Description

“N’-(4-butoxybenzoyl)-2-chlorobenzohydrazide” is an organic compound. It likely contains a benzoyl group (a benzene ring attached to a carbonyl group), a butoxy group (a butyl group attached to an oxygen), and a hydrazide group (a nitrogen-nitrogen bond where one nitrogen is also bonded to a hydrogen and the other is bonded to a carbonyl group). The “2-chloro” suggests that a chlorine atom is attached at the second position of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-butoxybenzoyl chloride with 2-chlorobenzoic hydrazide. The 4-butoxybenzoyl chloride could be synthesized from 4-butoxybenzoic acid and thionyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzoyl and butoxy groups would contribute to the compound’s overall polarity, while the chlorine atom would likely add to its reactivity .


Chemical Reactions Analysis

As for the chemical reactions, it’s difficult to predict without more specific information. The presence of the benzoyl, butoxy, and hydrazide groups suggest that it could participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-butoxybenzoyl)-2-chlorobenzohydrazide” would depend on its exact molecular structure. Based on its components, we can predict that it would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the benzoyl and butoxy groups .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a pharmaceutical compound, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has medicinal properties, it could be studied for use in pharmaceuticals. If it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

N'-(4-butoxybenzoyl)-2-chlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-3-12-24-14-10-8-13(9-11-14)17(22)20-21-18(23)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJPALZRKLBLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-butoxybenzoyl)-2-chlorobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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